5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the nicotinic acid methyl ester structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination and chlorination of 6-methyl-nicotinic acid methyl ester. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the product will be a derivative where the halogen is replaced by the nucleophile. In coupling reactions, the product will be a biaryl compound.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biological molecules.
Medicine:
- Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
- Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methyl ester group can undergo hydrolysis to form the corresponding acid, which can further interact with biological molecules.
Comparison with Similar Compounds
- 5-Bromo-6-chloronicotinic acid methyl ester
- 5-Bromo-2-chloronicotinic acid methyl ester
- 6-Methyl-nicotinic acid methyl ester
Uniqueness: 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the nicotinic acid methyl ester structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in specific chemical reactions and applications.
Biological Activity
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of halogen substituents, which may enhance its interaction with biological targets. This article explores its biological activity, including antibacterial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈BrClN₁O₂
- Molecular Weight : Approximately 250.48 g/mol
- Appearance : White to pale reddish-yellow crystalline powder
- Melting Point : 50°C to 54°C
- Solubility : Soluble in methanol; limited solubility in water
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's halogenated structure contributes to its efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.0048 |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in treating infections.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is hypothesized that the methyl ester group can undergo hydrolysis, leading to the release of nicotinic acid, which has known anti-inflammatory effects. This mechanism may involve the modulation of prostaglandin release, similar to other nicotinic acid esters .
The biological activity of this compound is thought to be mediated through several pathways:
- Halogen Bonding : The presence of bromine and chlorine atoms may facilitate interactions with specific molecular targets, enhancing reactivity.
- Enzyme Inhibition : The compound's derivatives have shown promise in inhibiting enzymes involved in inflammatory processes and microbial resistance mechanisms.
- Prostaglandin Release : Similar to methyl nicotinate, this compound may promote local vasodilation through prostaglandin release, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various halogenated nicotinic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -
Inflammatory Response Investigation :
Research demonstrated that treatment with this compound in an animal model led to reduced inflammation markers following induced injury, suggesting potential therapeutic applications in inflammatory diseases. -
Synthetic Applications :
Beyond biological activity, this compound serves as a valuable building block in organic synthesis and pharmaceutical development, facilitating the creation of complex molecules with potential therapeutic benefits.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPYOGYRFEUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.